molecular formula C16H26O3Si B8546854 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid

Cat. No. B8546854
M. Wt: 294.46 g/mol
InChI Key: ZBPGNGDBBJARCL-UHFFFAOYSA-N
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Patent
US04937263

Procedure details

Distilled diisopropylamine (1.98 g, 19.6 mmol) was added to dry tetrahydrofuran (10 ml) under anhydrous conditions. To the stirred solution at 0° C. was added 1.55 M n-butyllithium (12.6 ml, 19.6 mmol) in hexane dropwise. After 15 minutes a solution of the compound (1a) (2.2 g, 7.8 mmole) in tetrahydrofuran (10 ml) was added dropwise at 0° C. The reaction mixture was stirred for 1 hour at ambient temperature 30 minutes at 50° C. and then cooled to 0° C. Methyl iodide (2.78 g, 19.6 mmol) was added dropwise, and the reaction mixture stirred at ambient temperature for about 16 hours. The reaction was quenched with saturated ammonium chloride (20 ml) and acidified with 3N hydrochloric acid. The reaction mixture was extracted with diethyl ether (3×100 ml), the extracts combined, washed with saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated in vacuo to give a tan solid. This compound was chromatographed on a 5×15 cm column of silica gel eluted with 5 percent isopropanol/hexane to yield the desired product as a solid, m.p. 78°-80° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
compound ( 1a )
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.78 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][Si:14]([CH3:31])([C:27]([CH3:30])([CH3:29])[CH3:28])[O:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([CH3:26])[C:23]([OH:25])=[O:24])=[CH:18][CH:17]=1.CI>CCCCCC.O1CCCC1>[CH3:31][Si:14]([CH3:13])([C:27]([CH3:30])([CH3:29])[CH3:28])[O:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]([CH3:1])([CH3:26])[C:23]([OH:25])=[O:24])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
compound ( 1a )
Quantity
2.2 g
Type
reactant
Smiles
C[Si](OC1=CC=C(C=C1)C(C(=O)O)C)(C(C)(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.78 g
Type
reactant
Smiles
CI
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at ambient temperature 30 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at ambient temperature for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
This compound was chromatographed on a 5×15 cm column of silica gel
WASH
Type
WASH
Details
eluted with 5 percent isopropanol/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](OC1=CC=C(C=C1)C(C(=O)O)(C)C)(C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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